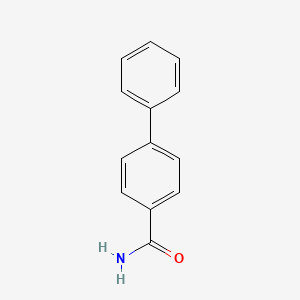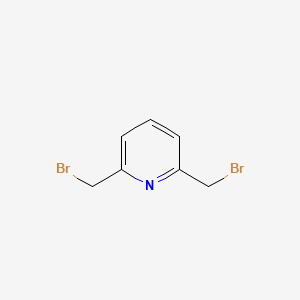
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound with the molecular formula C16H24N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system and a propyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the propyl group and the methylamine moiety. The final step involves the formation of the oxalate salt.
Preparation of the Quinoline Ring System: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Methylamine Moiety: This step typically involves reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Formation of the Oxalate Salt: The final compound is obtained by reacting the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine hydrochloride
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine sulfate
- C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine nitrate
Uniqueness
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is unique due to its specific oxalate salt form, which may confer different solubility and stability properties compared to other salts. This uniqueness can influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBRBZWCXUODAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)


![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)


![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

